REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([C:7](=[O:8])[O:9][CH3:10])([OH:11])[c:12]2[cH:13][c:14]([O:20][CH3:21])[c:15]([O:18][CH3:19])[cH:16][cH:17]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:27][N:28]1[CH:29]2[CH2:30][CH2:31][CH:32]1[CH2:33][CH:34]([OH:35])[CH2:36]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([C:7](=[O:8])[O-:9])([OH:11])[c:12]2[cH:13][c:14]([O:20][CH3:21])[c:15]([O:18][CH3:19])[cH:16][cH:17]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:27][N:28]1[CH:29]2[CH2:30][CH2:31][CH:32]1[CH2:33][CH:34]([OH:35])[CH2:36]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(O)(c1ccc(OC)c(OC)c1)c1ccc(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C2CCC1CC(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(O)(C(=O)[O-])c2ccc(OC)c(OC)c2)cc1OC
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CCC1CC(O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([C:7](=[O:8])[O:9][CH3:10])([OH:11])[c:12]2[cH:13][c:14]([O:20][CH3:21])[c:15]([O:18][CH3:19])[cH:16][cH:17]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:27][N:28]1[CH:29]2[CH2:30][CH2:31][CH:32]1[CH2:33][CH:34]([OH:35])[CH2:36]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([C:7](=[O:8])[O-:9])([OH:11])[c:12]2[cH:13][c:14]([O:20][CH3:21])[c:15]([O:18][CH3:19])[cH:16][cH:17]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:27][N:28]1[CH:29]2[CH2:30][CH2:31][CH:32]1[CH2:33][CH:34]([OH:35])[CH2:36]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(O)(c1ccc(OC)c(OC)c1)c1ccc(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C2CCC1CC(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(O)(C(=O)[O-])c2ccc(OC)c(OC)c2)cc1OC
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CCC1CC(O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([C:7](=[O:8])[O:9][CH3:10])([OH:11])[c:12]2[cH:13][c:14]([O:20][CH3:21])[c:15]([O:18][CH3:19])[cH:16][cH:17]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:27][N:28]1[CH:29]2[CH2:30][CH2:31][CH:32]1[CH2:33][CH:34]([OH:35])[CH2:36]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([C:7](=[O:8])[O-:9])([OH:11])[c:12]2[cH:13][c:14]([O:20][CH3:21])[c:15]([O:18][CH3:19])[cH:16][cH:17]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:27][N:28]1[CH:29]2[CH2:30][CH2:31][CH:32]1[CH2:33][CH:34]([OH:35])[CH2:36]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(O)(c1ccc(OC)c(OC)c1)c1ccc(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C2CCC1CC(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(O)(C(=O)[O-])c2ccc(OC)c(OC)c2)cc1OC
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CCC1CC(O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |